1-Phenethylpiperidin-4-amine can be synthesized from commercially available precursors, including piperidine and phenethylamine. It is classified as a piperidine derivative and is often explored in the context of developing new opioid receptor modulators. The compound's structure features a piperidine ring substituted with a phenethyl group at the nitrogen atom, making it a significant candidate in medicinal chemistry focused on pain management and opioid receptor interactions.
The synthesis of 1-Phenethylpiperidin-4-amine typically involves several key steps:
These methods have been optimized for yield and purity, with reported yields in various studies ranging from 79% to 89% depending on the specific synthetic route employed.
The molecular formula of 1-Phenethylpiperidin-4-amine is CHN, with a molecular weight of approximately 201.28 g/mol. The structure consists of a six-membered piperidine ring with a phenethyl group attached to the nitrogen atom at position four.
Key structural features include:
The compound's three-dimensional conformation can influence its biological activity, particularly its interaction with opioid receptors.
1-Phenethylpiperidin-4-amine participates in various chemical reactions that can modify its structure for further applications:
Additionally, it has been involved in studies aimed at synthesizing more complex opioid analogs through multi-step reactions involving various coupling agents and protective group strategies.
The mechanism of action for 1-Phenethylpiperidin-4-amine primarily revolves around its interaction with opioid receptors, particularly the mu-opioid receptor. Upon binding to these receptors, it mimics endogenous opioids, leading to analgesic effects through:
Research indicates that modifications to the phenethyl side chain can significantly affect receptor binding affinities and pharmacodynamics.
1-Phenethylpiperidin-4-amine exhibits several notable physical properties:
Chemical properties include:
These properties are critical for determining its suitability for pharmaceutical formulations.
The primary applications of 1-Phenethylpiperidin-4-amine lie within medicinal chemistry and pharmacology:
Moreover, ongoing research aims to explore its effects on neurokinin receptors, potentially leading to new therapeutic avenues for pain relief without the risk of addiction associated with conventional opioids .
The emergence of 1-phenethylpiperidin-4-amine is inextricably linked to Paul Janssen's pioneering work in the 1950–1960s exploring modifications of meperidine (pethidine). Janssen systematically investigated structural variations of the phenylpiperidine scaffold, leading to the synthesis of fentanyl in 1959. The three-step synthetic route established the critical role of 1-phenethylpiperidin-4-amine derivatives:
This intermediate (ANPP) was identified as the pharmacologically inactive precursor requiring N-acylation for μ-opioid receptor (MOR) activity. Synthetic optimization demonstrated that replacing the benzyl group in earlier compounds with phenethyl dramatically enhanced MOR binding, establishing the 1-phenethyl configuration as a critical pharmacophoric element. The discovery that ANPP could be transformed into ultra-potent analgesics like carfentanil (10,000× morphine potency) and lofentanil cemented its status as a strategic intermediate in opioid design [4] [8].
Table 1: Key 4-Anilidopiperidine Opioids Derived from 1-Phenethylpiperidin-4-amine
Compound | R1 (Phenethyl Modification) | R2 (Aniline Modification) | Relative Potency (vs. Morphine) |
---|---|---|---|
Fentanyl | Unmodified | Unmodified | 50-100× |
Sufentanil | Thienyl ethyl | Methoxymethyl | 500-1000× |
Alfentanil | Unmodified | Ethoxycarbonyltetrazolyl | 15-30× |
Carfentanil | Unmodified | β-Carbomethoxyfuran | 10,000× |
Remifentanil | Ester-linked propanoate | Unmodified | 200-300× (ultra-short acting) |
The chemical plasticity of 1-phenethylpiperidin-4-amine enables its transformation into multifunctional analgesics targeting multiple pain pathways simultaneously. By appending pharmacophores targeting non-opioid receptors/enzymes to this core scaffold, researchers aim to enhance analgesic efficacy while mitigating MOR-associated adverse effects:
Bivalent Ligand Strategies
Structural Design Considerations
Table 2: Structural Modifications of 1-Phenethylpiperidin-4-amine for Multitarget Ligands
Target Combination | Core Modification Site | Secondary Pharmacophore | Biological Rationale |
---|---|---|---|
MOR/I2-IBS | N1-phenethyl extension | Imidazoline (e.g., idazoxan) | Attenuate opioid tolerance |
MOR/CB1 | N4-acyl replacement | Cannabimimetic (e.g., anandamide analog) | Synergistic analgesia |
MOR/NK1 | C4-aniline substitution | NK1 antagonist (e.g., aprepitant fragment) | Block substance P hyperalgesia |
MOR/σ1R | Phenethyl ring substitution | σ1 antagonist (e.g., rimcazole derivative) | Modulate NMDA-mediated pain |
Molecular Interactions with Opioid Receptors
The protonated amine of the piperidine ring in 1-phenethylpiperidin-4-amine derivatives forms a critical salt bridge with Asp147³.⁴⁹ in MOR's transmembrane binding pocket. Molecular docking and dynamics simulations reveal additional key interactions:
Comparative modeling shows that fentanyl analogs adopt distinct binding poses versus morphine. While morphine's phenolic hydroxyl hydrogen-bonds with TM6 residues, 4-anilidopiperidines primarily engage TM3 and TM7 via their protonated piperidine and lipophilic substituents. This explains their higher potency and reduced susceptibility to naloxone reversal [3] [6].
Metabolic Considerations
As a metabolic precursor to active opioids, 1-phenethylpiperidin-4-amine derivatives undergo cytochrome P450-mediated transformations:
Pharmacological Profiling
Structure-Activity Relationship (SAR) studies demonstrate that modifications to the 1-phenethylpiperidin-4-amine core profoundly influence efficacy, selectivity, and kinetics:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7